![molecular formula C14H19BrN2O5S B512988 1-Acetil-4-[(4-bromo-2,5-dimetoxi fenil)sulfonil]piperazina CAS No. 941263-85-0](/img/structure/B512988.png)
1-Acetil-4-[(4-bromo-2,5-dimetoxi fenil)sulfonil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is C14H19BrN2O3S. The molecular weight is 375.28g/mol.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and photocatalytic synthesis .Mecanismo De Acción
Target of Action
The primary targets of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine are likely to be the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as an agonist or partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This means it binds to these receptors and activates them, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which further triggers a cascade of intracellular events.
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its lipophilicity, plasma protein binding, and susceptibility to metabolic enzymes .
Result of Action
The activation of 5-HT2 receptors by the compound can lead to a variety of cellular and molecular effects. These may include changes in neuronal firing rates, modulation of the release of various neurotransmitters, and alterations in gene expression. The exact effects would depend on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the surroundings, the presence of other drugs or substances that can interact with the compound, and individual-specific factors such as age, sex, genetic makeup, and health status .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its specificity for certain receptors and enzymes. This allows researchers to study the activity of these molecules in a more targeted manner. Additionally, its synthesis method is well-established and widely used in research laboratories.
One limitation of using 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its potential for off-target effects. While it is specific for certain receptors and enzymes, it may also interact with other molecules in the cell, leading to unintended effects. Additionally, its effects may vary depending on the specific experimental conditions used.
Direcciones Futuras
There are many future directions for the use of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine in scientific research. One area of interest is its potential as a treatment for various neurological and psychiatric disorders, such as anxiety and depression. Additionally, its anti-inflammatory effects may make it useful in the treatment of inflammatory diseases. Further research is needed to fully understand its potential therapeutic applications.
Conclusion:
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. Its synthesis method is well-established, and it has been shown to modulate the activity of various receptors and enzymes. While it has advantages and limitations for lab experiments, its potential therapeutic applications make it an important tool for researchers in various fields.
Métodos De Síntesis
The synthesis of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with piperazine in the presence of a base. The resulting compound is then acetylated to obtain 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine. This synthesis method has been described in various scientific publications and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de “1-Acetil-4-[(4-bromo-2,5-dimetoxi fenil)sulfonil]piperazina”, pero parece que hay información limitada disponible directamente relacionada con este compuesto específico. Los resultados de la búsqueda se refieren más a compuestos o derivados similares, como la 2,5-Dimetoxi-4-bromoanfetamina, que se utiliza en la investigación científica cuando se estudia la subfamilia del receptor 5-HT 2 .
Propiedades
IUPAC Name |
1-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXGCPDBWWRCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

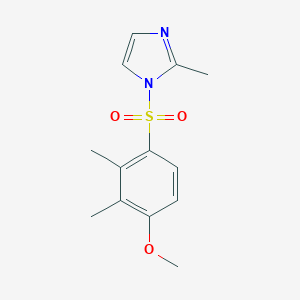
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)


![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)
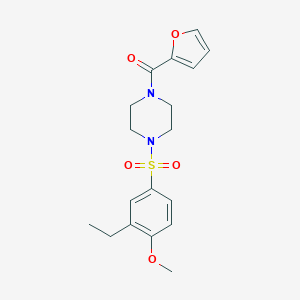
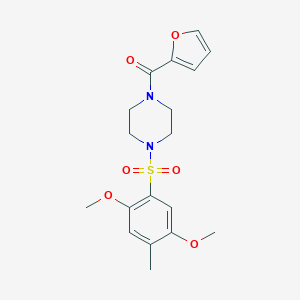
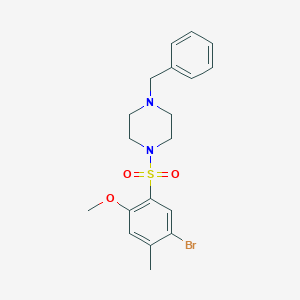
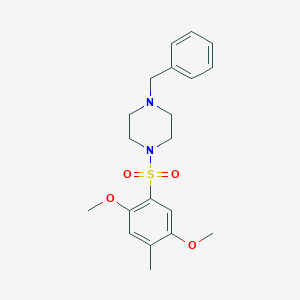
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)
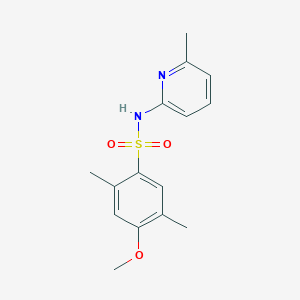

![1-[(4-Isopropylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B512936.png)
